5-Methoxyimidazo[1,2-a]pyridine-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyimidazo[1,2-a]pyridine-2-methanamine is a heterocyclic compound with the molecular formula C8H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyimidazo[1,2-a]pyridine-2-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyimidazo[1,2-a]pyridine-2-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-Methoxyimidazo[1,2-a]pyridine-2-methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridine-2-methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the imidazo[1,2-a]pyridine family, such as:
- 5-Methylimidazo[1,2-a]pyridine
- 5-Chloroimidazo[1,2-a]pyridine
- 5-Bromoimidazo[1,2-a]pyridine
Uniqueness
5-Methoxyimidazo[1,2-a]pyridine-2-methanamine is unique due to its specific methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(5-methoxyimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3O/c1-13-9-4-2-3-8-11-7(5-10)6-12(8)9/h2-4,6H,5,10H2,1H3 |
InChI Key |
TZZHJIKKZOOXAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.